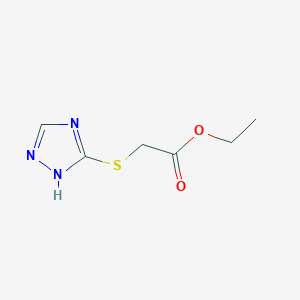

ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-12-6-7-4-8-9-6/h4H,2-3H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRBZESLGXYFOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301265224 | |

| Record name | Ethyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307545-28-4 | |

| Record name | Ethyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307545-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Its unique physicochemical characteristics, such as metabolic stability, hydrogen bonding capability, and dipole moment, make it an attractive scaffold for the design of novel therapeutic agents.[3] This guide focuses on a specific, yet highly promising derivative: ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate. This molecule combines the potent 1,2,4-triazole nucleus with a flexible ethyl acetate side chain through a sulfur linkage, offering a unique combination of structural features for potential drug candidates.

This document provides a comprehensive overview of the synthesis, in-depth structural characterization, and potential applications of this compound, serving as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Structure and Properties

The chemical structure of this compound consists of a 1H-1,2,4-triazole ring substituted at the 3-position with a sulfanyl group, which is further connected to an ethyl acetate moiety.

Caption: Chemical structure of this compound.

The molecule exhibits tautomerism, with the proton on the triazole ring potentially residing on different nitrogen atoms. The presence of the thioether linkage and the ester group provides multiple sites for potential chemical modifications to modulate its physicochemical and pharmacological properties.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the S-alkylation of 1H-1,2,4-triazole-3-thiol with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.[4][5] This nucleophilic substitution reaction is generally carried out in the presence of a base to deprotonate the thiol group, thereby activating it for the reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

This protocol is a representative procedure based on established methods for analogous compounds.[4]

Materials:

-

1H-1,2,4-triazole-3-thiol

-

Ethyl chloroacetate

-

Triethylamine (or another suitable base like potassium carbonate)

-

Dimethylformamide (DMF) (or another suitable polar aprotic solvent like acetone)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-1,2,4-triazole-3-thiol (1.0 equivalent) in DMF.

-

Base Addition: To the stirred solution, add triethylamine (1.1 equivalents) dropwise at room temperature.

-

Alkylation: After stirring for 15-20 minutes, add ethyl chloroacetate (1.05 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Base: A base is crucial to deprotonate the acidic thiol proton of the 1H-1,2,4-triazole-3-thiol, forming a more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of ethyl chloroacetate.

-

Temperature: The reaction is typically conducted at room temperature as the S-alkylation is generally efficient under these conditions. Mild heating can be applied if the reaction is sluggish.

Analytical Characterization

The structural integrity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the different types of protons and their connectivity in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | CH of the triazole ring |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.0 | Singlet | 2H | -S-CH₂ -CO- |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~13.5 (broad) | Singlet | 1H | NH of the triazole ring |

Note: The chemical shift of the NH proton can be broad and may vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O (ester) |

| ~155 | C -S (triazole ring) |

| ~145 | C -H (triazole ring) |

| ~62 | -O-CH₂ -CH₃ |

| ~35 | -S-CH₂ -CO- |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic/alkene) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1620 | Medium | C=N stretch (triazole ring) |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Formula: C₆H₉N₃O₂S), the expected molecular ion peak [M]⁺ would be at m/z 187. A protonated molecule [M+H]⁺ at m/z 188 is also expected in ESI-MS.

Expected Fragmentation Pattern: The fragmentation of the molecule under mass spectrometry conditions would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage of the C-S bond.[6]

Potential Applications in Drug Development

The this compound scaffold is a promising starting point for the development of new drugs, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 1,2,4-triazole derivatives.[4][7] These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as cyclin-dependent kinases (CDKs).[8] The this compound structure can be readily modified to optimize its interaction with specific cancer targets. For instance, the ester functionality can be converted to amides or other functional groups to enhance binding affinity and selectivity.[9]

Antifungal Activity

Triazole-based compounds, such as fluconazole and itraconazole, are cornerstone therapies for systemic fungal infections. They typically function by inhibiting lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungi.[2] The 1,2,4-triazole moiety in this compound is a key pharmacophore for antifungal activity. Structure-activity relationship (SAR) studies on related compounds have shown that modifications to the side chain can significantly impact the antifungal potency and spectrum.[3]

Caption: Logical relationship between the core scaffold and its potential applications.

Conclusion

This compound is a versatile and synthetically accessible molecule with significant potential in drug discovery. Its 1,2,4-triazole core provides a strong foundation for biological activity, while the thio-acetate side chain offers ample opportunities for chemical modification and optimization. This technical guide has provided a detailed overview of its synthesis, characterization, and potential therapeutic applications, serving as a valuable starting point for researchers aiming to explore the full potential of this promising chemical scaffold. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the development of novel and effective therapeutic agents.

References

- Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. (n.d.).

- Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)

-

Synthesis of 4-(2H-[8][9][10]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one via Ring-Switching Hydrazinolysis of 5-Ethoxymethylidenethiazolo [3,2-b][8][9][10]triazol-6-one. (2018). MDPI.

- -substituted derivatives of 1,2,4-triazol-3-thiol as new drug candidates for type II diabetes. (n.d.). Turkish Journal of Chemistry.

- 1H and 13C NMR Data for triazole 1. (2014). The Royal Society of Chemistry.

- Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)

- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC.

- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PMC.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia.

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma. (2022). KTU ePubl.

- Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. (n.d.). South African Journal of Chemistry.

- Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). Journal of Pharmacognosy and Phytotherapy.

- Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. (n.d.). PMC.

- Design and synthesis of some novel 1,2,4-triazole-3-yl-mercapto derivatives as potential anti-candida agents. (2018).

- of SAR study of the synthesized 1,2,4-triazoles. (n.d.).

- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph

- synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole deriv

- Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021).

- Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)

- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol deriv

- Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2025).

- Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.).

-

Synthesis and spectral characteristics of N-(1-([8][9][10]triazolo[3,4-b][9][10][11]thiadiazol-6-ylamino) - SciSpace. (n.d.).

- Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. (2025).

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia.

- Ethyl Acet

Sources

- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. mdpi.com [mdpi.com]

- 6. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "$S$-substituted derivatives of 1,2,4-triazol-3-thiol as new drug candi" by AZIZ UR REHMAN, KHADIJA NAFEESA et al. [journals.tubitak.gov.tr]

- 10. pnrjournal.com [pnrjournal.com]

- 11. mdpi.com [mdpi.com]

The Ascendant Therapeutic Trajectory of 1,2,4-Triazole-3-thiol Ethyl Ester Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Promise of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system represents a cornerstone in medicinal chemistry, a privileged scaffold renowned for its metabolic stability and versatile pharmacophoric features.[1] This five-membered heterocycle, with its unique arrangement of nitrogen atoms, is a key constituent in a multitude of clinically significant drugs, spanning a wide therapeutic spectrum that includes antifungal agents like fluconazole and the antiviral ribavirin.[1] The incorporation of a thiol group at the 3-position, often as a thione tautomer, and further derivatization, such as with an ethyl ester, gives rise to a class of compounds with a markedly enhanced and diverse biological activity profile. These derivatives have garnered significant attention for their potent anticonvulsant, anticancer, and antimicrobial properties.[2][3][4]

This technical guide provides an in-depth exploration of 1,2,4-triazole-3-thiol ethyl ester and related derivatives for researchers, scientists, and drug development professionals. It is designed to be a practical resource, elucidating not just the synthetic pathways and biological activities, but also the underlying rationale for experimental design and the critical structure-activity relationships that drive potency and selectivity.

Core Synthetic Strategies: From Precursors to Bioactive Molecules

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones is a well-established yet adaptable process, most commonly commencing with the preparation of a thiosemicarbazide intermediate followed by cyclization.[5][6][7] The versatility of this approach allows for the introduction of a wide array of substituents at the N-4 and C-5 positions, enabling extensive exploration of the chemical space for optimal biological activity.

Experimental Protocol: A Generalized Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones

This protocol outlines a reliable and widely applicable method for the synthesis of the 1,2,4-triazole-3-thione core structure.

Step 1: Synthesis of Substituted Thiosemicarbazide

-

Reactants: A substituted acid hydrazide and an appropriate isothiocyanate.

-

Procedure:

-

Dissolve the acid hydrazide in a suitable solvent, such as ethanol.

-

Add the isothiocyanate to the solution and reflux the mixture for a period of 2-4 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

-

Step 2: Cyclization to form the 1,2,4-Triazole-3-thione Ring

-

Reactants: The synthesized thiosemicarbazide and an aqueous solution of a base (e.g., 8% NaOH).[8]

-

Procedure:

-

Suspend the thiosemicarbazide in the aqueous sodium hydroxide solution.

-

Reflux the mixture for 3-5 hours. The evolution of hydrogen sulfide may be observed.

-

After cooling, the solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with a dilute acid (e.g., HCl) to a pH of 5-6.[8]

-

The precipitated 1,2,4-triazole-3-thione is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.

-

Workflow for the Synthesis of 1,2,4-Triazole-3-thione Derivatives

Caption: Synthetic pathway for 4,5-disubstituted-1,2,4-triazole-3-thiones.

Pharmacological Landscape: A Trio of Therapeutic Potential

Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant promise in three key therapeutic areas: as anticonvulsants, anticancer agents, and antimicrobial compounds.

Anticonvulsant Activity: A New Frontier in Epilepsy Treatment

Several 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have shown potent anticonvulsant activity, often exceeding that of established drugs like valproate.[9][10]

The MES test is a primary screening model for generalized tonic-clonic seizures.[11][12]

-

Animals: Male albino mice (20-25 g) are used.

-

Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Procedure:

-

At a predetermined time after compound administration (to coincide with peak effect), a maximal seizure is induced via corneal electrodes.[11]

-

An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[12]

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase.

-

The abolition of this phase is the endpoint indicating protection.[11]

-

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

| Compound | ED50 (mg/kg) in MES Test | Reference |

| 5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 35.2 | [9] |

| TP-427 | 40.9 - 64.9 | [10] |

| TP-315 | 59.7 - 136.2 | [10] |

| TP-10 | 61.1 - 169.7 | [10] |

| 5-(4-chlorophenyl)-4-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 80 - 108.9 | [9] |

-

The presence of at least one substituted phenyl ring, particularly at the para position, attached to the 1,2,4-triazole nucleus appears to be crucial for anticonvulsant activity.[9]

-

The nature and position of substituents on the phenyl rings significantly influence the potency and toxicity of the compounds.[2]

-

Many active compounds are believed to exert their effect through modulation of voltage-gated sodium channels or by enhancing GABAergic neurotransmission.[2][13]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 1,2,4-triazole-3-thiol scaffold has been a fertile ground for the discovery of novel anticancer agents, with derivatives showing cytotoxicity against a range of cancer cell lines.[3][14]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After incubation, the medium is replaced with a fresh medium containing MTT solution.

-

The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

-

Data Analysis: The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC50), the concentration that inhibits 50% of cell growth, is determined.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 17 | MCF-7 | 0.31 | [17] |

| Compound 22 | Caco-2 | 4.98 | [17] |

| Compound 25 | Caco-2 | 7.22 | [17] |

| Diaryl-1,2,4-triazole-caffeic acid hybrid (78j) | A549, Caco-2, PC-3, B16-F10 | 6.78 - 9.05 | [3][18] |

| Hydrazone derivative 4 | Melanoma (IGR39) | 2-17 | [3] |

| Hydrazone derivative 14 | Melanoma (IGR39) | 2-17 | [3] |

| Hydrazone derivative 18 | Melanoma (IGR39) | 2-17 | [3] |

-

The introduction of bulky and lipophilic groups on the triazole ring can enhance anticancer activity.

-

The presence of certain substituents, such as halogens or methoxy groups on the aromatic rings, can significantly modulate the cytotoxic potency.[3]

-

Hybrid molecules, where the 1,2,4-triazole moiety is linked to other pharmacophores like caffeic acid or hydrazones, have shown promising results.[3][18]

-

Some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[18]

Antimicrobial Activity: Combating Infectious Diseases

1,2,4-triazole-3-thiol derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[4][19]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

-

Procedure:

-

A serial dilution of the test compounds is prepared in a suitable broth medium in 96-well microtiter plates.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1,1′-(benzene-1,3-diyl)bis[5-benzyl-3-(4-nitrophenyl)-1H-1,2,4-triazole] | Staphylococcus aureus | 62.5 | [20] |

| Candida albicans | 125 | [20] |

-

The presence of a free thiol group is often important for antimicrobial activity.

-

Substituents on the N-4 and C-5 positions of the triazole ring play a crucial role in determining the spectrum and potency of antimicrobial action.[10]

-

The introduction of halogen atoms on the aromatic rings can enhance antibacterial and antifungal activities.

-

The formation of Schiff bases from 4-amino-1,2,4-triazole-3-thiols has been a successful strategy to develop potent antimicrobial agents.[4]

Conclusion and Future Perspectives

The 1,2,4-triazole-3-thiol ethyl ester and its related derivatives represent a highly promising and versatile scaffold in modern drug discovery. The synthetic accessibility of this core structure, coupled with the vast potential for chemical modification, allows for the fine-tuning of its pharmacological properties. The compelling preclinical data, particularly in the areas of epilepsy, cancer, and infectious diseases, underscore the therapeutic potential of this class of compounds.

Future research should focus on several key areas to propel these promising molecules toward clinical application. A deeper understanding of their mechanisms of action at the molecular level will be crucial for rational drug design and the identification of specific cellular targets. The exploration of novel hybrid molecules, combining the 1,2,4-triazole-3-thiol scaffold with other known pharmacophores, holds the potential to yield compounds with enhanced potency, improved selectivity, and a reduced likelihood of drug resistance. Furthermore, comprehensive pharmacokinetic and toxicological studies are essential to evaluate the drug-like properties and safety profiles of lead candidates. The continued investigation of 1,2,4-triazole-3-thiol derivatives is a scientifically sound and commercially viable endeavor with the potential to deliver novel therapeutics for some of the most challenging diseases of our time.

References

-

Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione- Based Compounds. (2014). MDPI. [Link]

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][9][21] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. [Link]

-

1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. (n.d.). PMC. [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. [Link]

-

Seizure, Maximal Electroshock, Mouse. (n.d.). Pharmacology Discovery Services. [Link]

-

Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (n.d.). PMC. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]

-

Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. (2024). ACS Publications. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). PMC. [Link]

-

DERIVATIVES OF 1,2,4-TRIAZOLE AS NEW CANDIDATES FOR THE TREATMENT OF EPILEPTIC DISORDERS. (2025). ResearchGate. [Link]

-

An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. (2022). PubMed. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). PMC. [Link]

-

Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. (2025). MDPI. [Link]

-

Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI. [Link]

-

Synthesis, characterization and of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. (n.d.). SciSpace. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC. [Link]

-

Determination of antimicrobial activity of some 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]

-

Recent developments on triazole nucleus in anticonvulsant compounds: a review. (n.d.). PMC. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). PMC. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). PMC. [Link]

-

Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research. [Link]

-

of SAR study of the synthesized 1,2,4-triazoles. (n.d.). ResearchGate. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ResearchGate. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). SciSpace. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. [Link]

-

The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. (n.d.). Semantic Scholar. [Link]

Sources

- 1. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. scispace.com [scispace.com]

- 6. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 7. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. medicine.dp.ua [medicine.dp.ua]

- 9. researchgate.net [researchgate.net]

- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 13. researchgate.net [researchgate.net]

- 14. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

biological activity of 1,2,4-triazol-3-ylsulfanyl acetate derivatives

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazol-3-ylsulfanyl Acetate Derivatives

Authored by a Senior Application Scientist

Foreword: The Privileged Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocyclic system containing three nitrogen atoms that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1] This is not a trivial title; it reflects the recurring appearance of this core structure in a multitude of pharmacologically active compounds.[2][3] Its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as an isostere for amides or esters, make it a cornerstone for the design of novel therapeutic agents.[1] Derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of biological activities, including antifungal, antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2][4]

This guide moves beyond a general overview to focus on a specific, highly promising subclass: 1,2,4-triazol-3-ylsulfanyl acetate derivatives . By tethering an acetate group through a sulfur linkage at the 3-position of the triazole ring, a unique molecular architecture is created, offering new possibilities for therapeutic intervention. We will dissect the synthesis, mechanisms of action, and structure-activity relationships of these compounds, providing researchers and drug development professionals with a comprehensive technical resource grounded in field-proven insights.

Synthesis and Characterization: Building the Core Moiety

The construction of 1,2,4-triazol-3-ylsulfanyl acetate derivatives typically follows a logical and reproducible synthetic pathway. The causality behind this multi-step synthesis is to first build the core heterocyclic scaffold (the 1,2,4-triazole-3-thiol) and then append the functional acetate side chain.

A common and effective approach begins with the conversion of aromatic carboxylic acids into their corresponding hydrazides.[2] These hydrazides are then reacted with a source of thiocarbonyl, such as carbon disulfide, in a basic medium, which subsequently cyclizes to form the 5-substituted-4H-1,2,4-triazole-3-thiol. This thiol intermediate is the critical juncture in the synthesis. The presence of the thiol group (-SH) provides a reactive handle for introducing the desired side chain. The final step involves the S-alkylation of the triazole-3-thiol with an ethyl haloacetate (e.g., ethyl chloroacetate) under basic conditions to yield the target 1,2,4-triazol-3-ylsulfanyl acetate derivatives.

Experimental Protocol: General Synthesis

-

Step 1: Synthesis of Acid Hydrazide: An aromatic carboxylic acid is esterified (e.g., using ethanol and concentrated H₂SO₄). The resulting ester is then refluxed with hydrazine hydrate to yield the corresponding acid hydrazide.[2]

-

Step 2: Synthesis of 1,2,4-Triazole-3-thiol: The acid hydrazide is dissolved in ethanol, and potassium hydroxide is added, followed by the slow addition of carbon disulfide. The mixture is refluxed until the evolution of H₂S gas ceases. The resulting potassium salt is then acidified to precipitate the 5-substituted-4H-1,2,4-triazole-3-thiol.

-

Step 3: Synthesis of Target Acetate Derivative: The synthesized triazole-3-thiol is dissolved in a suitable solvent like acetone or ethanol. A base (e.g., anhydrous K₂CO₃) is added, followed by the dropwise addition of ethyl chloroacetate. The reaction mixture is refluxed for several hours.

-

Purification & Characterization: The final product is isolated by filtration and purified, typically by recrystallization from ethanol. The structure of the synthesized compounds is confirmed using standard spectroscopic techniques, including Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[2][3]

Caption: General synthetic workflow for 1,2,4-triazol-3-ylsulfanyl acetate derivatives.

Antifungal Activity: The Hallmark of Azoles

The most prominent and well-documented biological activity of 1,2,4-triazole derivatives is their antifungal efficacy.[5][6] Many clinically used antifungal drugs, such as fluconazole and itraconazole, are built around this core structure.[2][6] The 1,2,4-triazol-3-ylsulfanyl acetate derivatives continue this legacy, acting primarily through the potent inhibition of a crucial fungal enzyme.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary target for triazole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][7] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] Ergosterol is the fungal equivalent of cholesterol in mammals and is critical for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The mechanism is elegant in its specificity. The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[1] This binding event blocks the enzyme's normal function, which is to demethylate lanosterol. The inhibition of this step leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[1][5] This dual insult disrupts the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and cell death.[1]

Caption: Antifungal mechanism via CYP51 inhibition by 1,2,4-triazole derivatives.

Quantitative Data: Antifungal Efficacy

The antifungal activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Lower MIC values indicate higher potency.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference Drug (MIC, µg/mL) |

| Indole-Triazole Derivative (3d) | Candida krusei | 3.125 | Fluconazole (>64) |

| Indole-Triazole Derivatives | Candida albicans | 3.125 - 50 | Fluconazole (0.5) |

| 1,2,4-Triazole Schiff Bases (4a, 4f) | Candida albicans | - (Higher than standard) | N/A |

| Benzyl-Triazoles (18b) | Candida albicans | 0.5 | Miconazole (N/A) |

Note: Data is compiled from studies on various 1,2,4-triazole derivatives to illustrate potential efficacy. Specific data for acetate derivatives may vary. Sources:[3][8][9]

Anticancer Activity: A Multifaceted Approach

Cancer remains a leading cause of death worldwide, necessitating the urgent development of new chemotherapeutic agents with improved efficacy and lower toxicity.[10][11] 1,2,4-triazole derivatives have emerged as a promising scaffold in anticancer drug design, exhibiting multiple mechanisms of action against various cancer cell lines.[12]

Mechanisms of Action in Oncology

Unlike their focused antifungal activity, the anticancer properties of 1,2,4-triazoles are diverse. Different derivatives can target distinct cellular pathways critical for cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Some triazole derivatives act as potent inhibitors of tubulin polymerization.[13] Tubulin is the protein subunit of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on tubulin, these compounds prevent the formation of the mitotic spindle, arresting the cell cycle (typically in the G2/M phase) and inducing apoptosis (programmed cell death).[13]

-

Kinase Inhibition: Kinases are enzymes that play a central role in cellular signaling pathways that control cell growth, proliferation, and survival.[7] Many of these pathways are dysregulated in cancer. Certain 1,2,4-triazole derivatives have been shown to inhibit various kinases, thereby blocking these aberrant signaling cascades.

-

Enzyme Inhibition (e.g., Aromatase): Drugs like Letrozole and Anastrozole, which contain a 1,2,4-triazole core, are used to treat hormone-responsive breast cancer.[7][14] They function by inhibiting aromatase, the enzyme responsible for converting androgens to estrogens, thereby reducing the growth stimulus for estrogen-receptor-positive cancer cells.

-

Induction of Apoptosis: Many derivatives trigger apoptosis through various intrinsic and extrinsic pathways, leading to the selective death of cancer cells.[12]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Quantitative Data: In-Vitro Cytotoxicity

The anticancer potential of a compound is often first assessed using in-vitro cytotoxicity assays, which measure the concentration required to inhibit the growth of cancer cell lines by 50% (IC₅₀). Lower IC₅₀ values indicate greater potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

| 1,2,4-Triazole-Pyridine Hybrids | Murine Melanoma (B16F10) | 41.12 - 61.11 |

| 4,5-Diphenyl-1,2,4-triazole Derivatives | Human Breast Adenocarcinoma (MCF-7) | Potent Activity Reported |

| Indole-Triazole Acetamides | Hepatocellular Carcinoma (Hep-G2) | Cytotoxicity Demonstrated |

Note: Data is compiled from studies on various 1,2,4-triazole derivatives. Sources:[12][14][15]

Antimicrobial and Anti-inflammatory Potential

Beyond their antifungal and anticancer roles, 1,2,4-triazol-3-ylsulfanyl acetate derivatives and their congeners exhibit a wider therapeutic window.

Antibacterial Activity

Many 1,2,4-triazole derivatives show significant inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[16][17] The mechanism can vary, but often involves the disruption of essential bacterial enzymes or cellular processes. The incorporation of the triazole scaffold into existing antibiotic structures, creating hybrid molecules, has proven to be a successful strategy to combat drug-resistant strains like MRSA.[8][16]

| Compound Class | Bacterial Strain | MIC (µg/mL) | Standard (MIC, µg/mL) |

| Schiff Bases (4a-f) | S. aureus | Same as standard | Ceftriaxone (N/A) |

| Ofloxacin Hybrids | S. aureus, E. coli | 0.25 - 1 | Ofloxacin (0.25 - 1) |

| 3,4-Dichlorobenzyl Triazole | B. proteus | 0.5 | Norfloxacin (N/A) |

Note: Data compiled from various 1,2,4-triazole derivative studies. Sources:[3][7][16]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Several 1,2,4-triazole derivatives have demonstrated potent anti-inflammatory effects, often by inhibiting cyclooxygenase (COX) enzymes.[18][19][20] The COX-1 and COX-2 enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[19] Some novel triazole derivatives have shown selectivity for the COX-2 isoenzyme, which is a highly desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs like ibuprofen.[19][21]

| Compound Class | Assay | Result | Standard |

| 1,2,4-Triazole-Pyrazole Hybrids | COX-2 Inhibition (IC₅₀) | 0.55 - 0.91 µM | Celecoxib (0.83 µM) |

| 1,2,4-Triazole Derivatives | Carrageenan-induced paw edema | Greater % inhibition | Ibuprofen |

| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one | Acetic acid-induced writhing | Significant reduction in writhing | Diclofenac |

Note: Data compiled from various 1,2,4-triazole derivative studies. Sources:[18][19][21][22]

Structure-Activity Relationship (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For 1,2,4-triazole derivatives, several key structural features have been identified that influence their potency and selectivity.

-

Substituents on the Phenyl Ring: The nature and position of substituents on any phenyl rings attached to the core scaffold are critical. Electron-withdrawing groups (e.g., halogens like -Cl, -F, or groups like -NO₂, -CF₃) often enhance antifungal and antimicrobial activity.[9][23] Dihalogenated benzyl groups can be more effective than monohalogenated ones.[7]

-

The Thio-acetate Linker: The -S-CH₂-COO- linker itself is significant. The sulfur atom provides a flexible linkage, while the acetate moiety can influence solubility and interactions with biological targets.[4]

-

Hybridization: Creating hybrid molecules by combining the 1,2,4-triazole core with other known pharmacophores (e.g., quinolones, indoles, pyridines) is a powerful strategy to enhance activity and overcome resistance.[8][14][16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. pnrjournal.com [pnrjournal.com]

- 6. isres.org [isres.org]

- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. turkjps.org [turkjps.org]

- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. researchgate.net [researchgate.net]

- 12. isres.org [isres.org]

- 13. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 15. researchgate.net [researchgate.net]

- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 19. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]

- 20. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. semanticscholar.org [semanticscholar.org]

- 23. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate, a key heterocyclic building block in medicinal chemistry. While a specific CAS number for this unsubstituted parent compound is not consistently reported in major chemical databases, this document details its synthesis based on established and reliable methodologies for analogous structures. We will delve into the mechanistic principles, provide a detailed experimental protocol, and discuss the potential applications of this versatile scaffold.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, forming the core of numerous clinically important drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a valuable component in designing molecules with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The incorporation of a thio-linked acetate ester at the 3-position of the triazole ring, as in this compound, provides a reactive handle for further molecular elaboration, making it a crucial intermediate for creating libraries of novel drug candidates.

Core Synthesis: S-Alkylation of 1H-1,2,4-triazole-3-thiol

The most direct and widely employed method for synthesizing the target compound is the regioselective S-alkylation of 1H-1,2,4-triazole-3-thiol with an ethyl haloacetate. This reaction is a classic example of nucleophilic substitution, where the sulfur atom of the triazole-thiol acts as the nucleophile.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. First, a base is used to deprotonate the thiol group (pKa ≈ 7-8) of the 1H-1,2,4-triazole-3-thiol, forming a more potent nucleophile, the thiolate anion. This anion then attacks the electrophilic carbon of the ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate), displacing the halide and forming the desired C-S bond. The choice of base and solvent is critical for optimizing reaction yield and purity. Common bases include potassium carbonate, sodium hydroxide, or triethylamine, while polar aprotic solvents like DMF or acetone are often used.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for S-alkylation of triazole-thiols.[1][2]

Materials:

-

1H-1,2,4-triazole-3-thiol

-

Ethyl chloroacetate (or ethyl bromoacetate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole-3-thiol (1.0 equivalent).

-

Solvent and Base Addition: Add anhydrous acetone to the flask to dissolve the starting material. Then, add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: Stir the suspension vigorously and add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

The expected properties of this compound are summarized below. These are based on the general characteristics of similar compounds.

| Property | Expected Value |

| Molecular Formula | C₆H₉N₃O₂S |

| Molecular Weight | 187.22 g/mol |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

| ¹H NMR | Characteristic signals for ethyl group (triplet and quartet), methylene protons adjacent to sulfur, and triazole ring proton. |

| ¹³C NMR | Resonances for ester carbonyl, triazole ring carbons, and aliphatic carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The triazole ring itself can be further functionalized. This scaffold is a key component in the development of:

-

Anticancer Agents: Triazole derivatives have been extensively studied for their anticancer properties.

-

Antimicrobial Compounds: The 1,2,4-triazole core is present in many antifungal and antibacterial drugs.

-

Enzyme Inhibitors: The structural features of this molecule make it a candidate for designing inhibitors for various enzymes.

Conclusion

While a dedicated CAS number for this compound is not readily found, its synthesis is straightforward and based on well-established S-alkylation chemistry. This technical guide provides the necessary information for researchers to synthesize, characterize, and utilize this important building block in their drug discovery and development programs. The versatility of the 1,2,4-triazole scaffold, combined with the reactive handles present in this molecule, ensures its continued importance in the quest for novel therapeutics.

References

-

Eliazyan, G. A., et al. (2010). Synthesis of Novel 1,3-Substituted 1H-[3][4][5]-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

-

Plech, T., et al. (2014). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. PMC. Available at: [Link]

-

Vdovina, T., & Vdovin, A. (2018). Synthesis of 4-(2H-[3][4][5]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one via Ring-Switching Hydrazinolysis of 5-Ethoxymethylidenethiazolo [3,2-b][3][4][5]triazol-6-one. MDPI. Available at: [Link]

Sources

- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

Therapeutic Potential of Triazole-Thio-Acetate Scaffolds

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

The triazole-thio-acetate scaffold represents a privileged pharmacophore in modern medicinal chemistry, characterized by a 1,2,4- or 1,2,3-triazole ring linked via a sulfur atom to an acetate moiety (–S–CH₂–COOR).[1] This molecular architecture combines the bioisosteric versatility of the triazole ring—known for its dipole moment and hydrogen-bonding capacity—with the flexible thio-acetate linker, which facilitates specific binding interactions within enzyme active sites.

Recent investigations have validated this scaffold's efficacy across three primary therapeutic axes: anticancer (via EGFR and tubulin inhibition), antimicrobial (targeting resistant strains), and enzyme inhibition (specifically Urease and

Chemical Architecture & Synthesis Strategy

The Core Scaffold

The scaffold is defined by the S-alkylation of a triazole-thiol (thione) with an

-

The Triazole Head: Acts as a hydrogen bond acceptor/donor and

-stacking agent.[1] -

The Thio-Acetate Tail: Provides a flexible linker (S-CH₂) and a carbonyl motif (C=O) capable of chelating metal ions (e.g., Ni²⁺ in urease) or forming electrostatic interactions.[1]

Synthetic Workflow

The most robust route involves the nucleophilic substitution of 5-substituted-1,2,4-triazole-3-thiols with ethyl chloroacetate in the presence of a weak base.[1]

Figure 1: Step-wise synthetic pathway for generating 1,2,4-triazole-thio-acetate derivatives via S-alkylation.

Pharmacological Mechanisms[1][2][3][4][5]

Urease Inhibition (Anti-Ulcer/H. pylori)

The thio-acetate moiety is critical for inhibiting urease, a nickel-dependent metalloenzyme.[1]

-

Mechanism: The carbonyl oxygen of the ester/acid group coordinates with the Ni²⁺ ions in the active site.

-

Interaction: The triazole ring forms

- -

Potency: Derivatives often exhibit IC

values in the low micromolar range (1–20

Anticancer Activity (EGFR & Tubulin)

Derivatives bearing electron-withdrawing groups (e.g., 4-F, 4-Cl) on the phenyl ring attached to the triazole show dual inhibition of EGFR (Epidermal Growth Factor Receptor) and Tubulin polymerization .[1]

-

Binding Mode: The scaffold occupies the ATP-binding pocket of EGFR. The acetate tail extends into the solvent-exposed region, improving solubility and bioavailability [2][7].[1]

Figure 2: Dual mechanistic action of the scaffold against Urease (bacterial) and EGFR (cancer) targets.[1]

Structure-Activity Relationship (SAR)[1][7][8]

The biological efficacy of the triazole-thio-acetate scaffold is highly sensitive to substitutions on the N-phenyl ring (R1) and the nature of the acetate terminus (R2).

Table 1: SAR Summary of Triazole-Thio-Acetate Derivatives

| Region | Modification | Effect on Potency | Mechanistic Insight |

| Triazole N-Aryl (R1) | Electron-Withdrawing (4-NO₂, 4-Cl) | Significant Increase | Enhances acidity of triazole protons; strengthens |

| Electron-Donating (4-OMe, 4-CH₃) | Moderate Increase | Improves lipophilicity but may reduce binding affinity in some pockets.[1] | |

| Bulky Groups (Naphthyl) | Variable | Can cause steric hindrance in restricted pockets like Urease.[1] | |

| Thio-Linker | Oxidation to Sulfone (SO₂) | Decrease | Loss of flexibility and "soft" base character required for metal coordination.[1] |

| Acetate Tail (R2) | Ethyl Ester (-COOEt) | High (Cell permeable) | Acts as a prodrug; hydrolyzed intracellularly to active acid form.[1] |

| Hydrazide (-CONHNH₂) | High (Antibacterial) | Increases H-bond donor capacity; effective against S. aureus [10].[1] | |

| Acid (-COOH) | Moderate (In vitro) | High polarity limits membrane permeability but active in cell-free assays.[1] |

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Validation: This protocol ensures high yield via S-selective alkylation, avoiding N-alkylation byproducts.[1]

Reagents:

-

5-(p-tolyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq)[1]

-

Ethyl chloroacetate (1.1 eq)[1]

-

Anhydrous Potassium Carbonate (

) (2.0 eq)[1]

Procedure:

-

Dissolution: Dissolve 0.01 mol of the triazole-thiol in 30 mL of dry acetone in a round-bottom flask.

-

Activation: Add 0.02 mol of anhydrous

. Stir at room temperature for 30 minutes to generate the thiolate anion. -

Alkylation: Dropwise add 0.011 mol of ethyl chloroacetate.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] -

Work-up: Filter the hot solution to remove inorganic salts (

, excess -

Isolation: Evaporate the solvent under reduced pressure. The residue will solidify or form an oil.[1] Recrystallize from Ethanol/Water to obtain pure crystals.[1]

-

Characterization Check: Look for disappearance of SH peak (2500–2600 cm⁻¹) and appearance of Ester C=O (1730–1750 cm⁻¹) in IR.[1]

Protocol B: Urease Inhibition Assay (Indophenol Method)

Validation: A self-validating colorimetric assay using Thiourea as a positive control.[1]

Reagents:

-

Jack Bean Urease (JBU) solution (5 U/mL).[1]

-

Substrate: Urea (100 mM).[1]

-

Buffer: Phosphate buffer (pH 8.2).[1]

-

Reagents: Phenol-nitroprusside and Alkali-hypochlorite.[1]

Procedure:

-

Incubation: Mix 10

L of test compound (dissolved in DMSO/Buffer) with 25 -

Reaction: Add 50

L of Urea solution. Incubate at 37°C for 30 minutes. -

Termination: Add 45

L of Phenol-nitroprusside and 70 -

Development: Incubate at room temperature for 50 minutes. Blue color indicates ammonia production (active enzyme).[1]

-

Measurement: Read Absorbance at 625 nm.

-

Calculation:

. Calculate IC

Challenges & Future Outlook

While the triazole-thio-acetate scaffold is potent, two primary challenges exist:

-

Metabolic Stability: The ester linkage is susceptible to rapid hydrolysis by plasma esterases.[1] Future designs should explore bioisosteres of the acetate group, such as oxadiazoles or tetrazoles, to improve half-life.[1]

-

Solubility: Highly lipophilic aryl-substituted derivatives often suffer from poor aqueous solubility.[1] Formulation strategies or the inclusion of morpholine/piperazine tails on the phenyl ring can mitigate this [12].

References

-

An insight on medicinal attributes of 1,2,4-triazoles. Journal of Saudi Chemical Society.

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate.

-

Anticancer Properties of 1,2,4-Triazoles. ISRES.

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporizhzhia State Medical University.

-

[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease. Scientific Reports.

-

Urease Inhibition and Structure‐Activity Relationship Study. ChemistrySelect.

-

Novel 1,2,4-triazole derivatives as potential anticancer agents. Bioorganic Chemistry.

-

Urease inhibitory activity of compounds 4a-q. ResearchGate.

-

Triazoles- A paradigm shift in drug discovery. Arabian Journal of Chemistry.

-

Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Turkish Journal of Pharmaceutical Sciences.

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.

-

Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Pharmaceuticals.

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thiol-Thione Tautomerism in 1,2,4-Triazoles

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] A critical, yet often complex, feature of 3-substituted mercapto-1,2,4-triazoles is the prototropic tautomeric equilibrium between the 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-thione forms. This dynamic isomerism is not a mere academic curiosity; it profoundly influences the molecule's physicochemical properties, reactivity, and, most importantly, its interaction with biological targets.[3][4] Mischaracterization of the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and misguided drug design efforts. This guide provides an in-depth analysis of this tautomerism, synthesizing theoretical principles with practical, field-proven experimental protocols to empower researchers to confidently characterize and leverage this phenomenon.

The Fundamental Equilibrium: Thiol vs. Thione

Prototropic tautomerism involves the migration of a proton, accompanied by a shift in double bonds. In the context of 3-mercapto-1,2,4-triazole, this manifests as an equilibrium between two distinct chemical entities: the thiol and the thione.[5]

-

1,2,4-Triazole-3-thiol: An aromatic heterocyclic ring bearing a sulfhydryl (-SH) group.

-

1,2,4-Triazole-3-thione: A heterocyclic ring containing a thiocarbonyl (C=S) group, often existing as a zwitterionic species in solution.[6]

While both forms can exist, quantum chemical calculations and extensive experimental data have shown that the thione tautomer is generally the more stable and predominant form in the gas phase, solid state, and in most common solvents.[7][8][9] This stability is attributed to the greater strength of the C=S double bond and favorable delocalization within the triazole ring system.

Figure 1: The dynamic equilibrium between the thiol and thione tautomers of 3-mercapto-1,2,4-triazole.

Factors Governing Tautomeric Preference

The position of the thiol-thione equilibrium is not static; it is a dynamic state influenced by a delicate interplay of intrinsic and extrinsic factors. Understanding these factors is crucial for predicting and controlling the tautomeric population.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a significant role. Polar solvents, particularly protic ones like ethanol and water, preferentially stabilize the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions.[10][11] This is a key reason why the thione form predominates in most solution-phase studies.[12]

-

pH: The acidity or basicity of the medium can dramatically shift the equilibrium. In alkaline solutions, the thiol form is deprotonated to form a thiolate anion. According to Le Chatelier's principle, this consumption of the thiol tautomer shifts the equilibrium towards the thiol form to replenish it.[8]

-

Physical State: In the solid state, the tautomeric form is locked into the crystal lattice. The predominant form is dictated by crystal packing forces and intermolecular interactions, such as hydrogen bonding.[13] It is a common error to assume the solution-phase tautomer is identical to the solid-state form without definitive proof.

-

Substituents: The electronic nature of substituents on the triazole ring or at the N4 position can subtly influence the relative stability of the tautomers, although this effect is often less pronounced than solvent or pH effects.[7]

Theoretical & Computational Analysis: Predicting Stability

Before embarking on extensive experimental work, quantum chemical calculations provide invaluable predictive insights into tautomeric stability. Density Functional Theory (DFT) has emerged as the workhorse method, offering an excellent balance of accuracy and computational cost for these systems.[3]

Core Computational Methodologies

The primary goal is to calculate the electronic energies of the optimized geometries for both the thiol and thione tautomers. The tautomer with the lower calculated energy is predicted to be the more stable form.

| Derivative | Computational Method | Relative Energy (Thiol vs. Thione) | Most Stable Form | Reference |

| 1,2,4-Triazole-3-thione (Parent) | B3LYP, MP2 (various basis sets) | Thiol is higher in energy | Thione | [3][7] |

| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | DFT/B3LYP/6-311++G(d,p) | Thione is the most stable tautomer | Thione | [14] |

Table 1: Summary of computational studies on the relative stability of 1,2,4-triazole-3-thiol/thione tautomers.

Protocol: DFT-Based Tautomer Stability Prediction

-

Molecule Building: Construct 3D structures of both the thione and thiol tautomers using molecular modeling software (e.g., GaussView).

-

Geometry Optimization:

-

Create input files for each tautomer for a quantum chemistry package (e.g., Gaussian).

-

Specify a DFT method and basis set, such as B3LYP/6-311G(d,p).[3]

-

Use the Opt keyword for geometry optimization and Freq to confirm the optimized structure is a true energy minimum (no imaginary frequencies).

-

-

Energy Calculation: Submit the calculation. The output file will contain the final, optimized electronic energy for each tautomer.

-

Analysis: Compare the final energies. The tautomer with the lower energy is the thermodynamically favored species in the gas phase. Solvent effects can be modeled using continuum models like the Polarizable Continuum Model (PCM).

Figure 2: Workflow for predicting tautomer stability using quantum chemical calculations.

Experimental Validation: A Multi-Technique Approach

X-ray Crystallography: The Gold Standard

For compounds that yield suitable single crystals, X-ray crystallography provides unambiguous proof of the tautomeric form in the solid state.[15] It generates a precise 3D map of electron density, revealing exact bond lengths and atom positions, leaving no doubt as to whether a C-S single bond (thiol) or C=S double bond (thione) is present.[13][16]

Figure 3: Workflow for structural validation via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.[17]

-

¹³C NMR: This is often the most decisive NMR method. The thiocarbonyl carbon (C=S) of the thione tautomer exhibits a characteristic downfield chemical shift, typically in the range of 162-167 ppm .[5][16] The corresponding carbon in the thiol form appears at a significantly different, more upfield position.

-

¹H NMR: The presence of a labile N-H proton signal (often broad) is indicative of the thione form, while a sharper S-H proton signal (typically 3-4 ppm) would suggest the thiol form.[17] However, S-H protons can undergo rapid exchange with deuterated solvents like DMSO-d₆, sometimes rendering them unobservable.[17]

-

¹⁵N NMR: As the nitrogen atoms are directly involved in the prototropic shift, ¹⁵N NMR can be a highly sensitive probe, though it is less commonly used due to lower natural abundance and sensitivity.[17]

Protocol: NMR Analysis of Tautomerism

-

Sample Preparation: Dissolve a precise amount of the compound (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not typically obscure the S-H region.

-

Acquisition of ¹H Spectrum: Acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrals of all protons, paying close attention to any broad, exchangeable peaks corresponding to N-H protons.

-

Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. This is the critical step. Look for a signal in the ~165 ppm region. Its presence is strong evidence for the thione tautomer.

-

2D NMR (Optional but Recommended): If ambiguity exists, acquire 2D NMR spectra like HSQC and HMBC. An HMBC experiment can show a correlation between the N-H proton and the C=S carbon, providing definitive proof of the thione structure.

Spectroscopic Methods: UV-Vis & IR

-

UV-Vis Spectroscopy: The thiol and thione tautomers possess different chromophoric systems, resulting in distinct UV-Vis absorption spectra.[18][19] The C=S group in the thione form often gives rise to a characteristic absorption band.[8] By running spectra in different solvents, one can observe shifts in the equilibrium. For instance, a shift towards the thione form in more polar solvents will result in an increase in the intensity of its characteristic absorption band.[12]

-

Infrared (IR) Spectroscopy: In the solid state (e.g., KBr pellet or ATR), the IR spectrum can provide key evidence. The thione form is characterized by a strong C=S stretching vibration (typically ~1180-1330 cm⁻¹), while the thiol form would show a weak S-H stretching band (around 2550-2650 cm⁻¹).[9][20] The absence of a clear S-H stretch and the presence of a C=S stretch strongly supports the thione structure.[14]

Hyphenated Techniques: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for analyzing tautomeric mixtures in solution.[8]

-

Chromatographic Separation: Because the thiol and thione forms have different polarities (the thione is generally more polar), they can sometimes be separated on a reverse-phase HPLC column.[8][21] The more polar thione tautomer will typically have a shorter retention time.[8]

-

Mass Spectrometric Discrimination: Even if not fully separated, the tautomers can be distinguished in the mass spectrometer. Using collision-induced dissociation (CID), the two forms will often produce different fragmentation patterns, allowing for their individual identification.[21]

Implications for Drug Design and Synthesis

The tautomeric state of a 1,2,4-triazole-3-thione is directly linked to its chemical reactivity and biological function.

-

Reactivity: The nucleophilicity of the molecule is dictated by the tautomeric form. Alkylation reactions, for instance, are highly regioselective. S-alkylation proceeds via the thiol tautomer (or more commonly, the thiolate anion generated under basic conditions), while N-alkylation can occur on the nitrogen atoms of the thione form.[22]

-

Biological Activity: The shape, hydrogen bonding potential, and charge distribution of a molecule are critical for its binding to a biological receptor. The thiol and thione forms present different hydrogen bond donors/acceptors and have different overall polarities. Therefore, the dominant tautomer at physiological pH is the biologically active species. For example, in studies of metallo-β-lactamase inhibitors, ligands were modeled in the deprotonated thiol (thiolate) state, as this was determined to be the form that coordinates with the zinc ions in the active site.[23]

Conclusion

The 1,2,4-triazole-3-thiol versus 1,2,4-triazole-3-thione equilibrium is a fundamental aspect of the chemistry of these vital heterocyclic scaffolds. While the thione form is predominant under most conditions, researchers must not rely on assumption. A rigorous, multi-faceted analytical approach is essential for definitive characterization. By combining the predictive power of computational chemistry with the unambiguous evidence from X-ray crystallography and the solution-state insights from NMR and other spectroscopic techniques, drug development professionals can build accurate SAR models, understand molecular interactions, and ultimately design more effective and targeted therapeutic agents.

References

Sources

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ajol.info [ajol.info]

- 6. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. dspace.ncl.res.in [dspace.ncl.res.in]

- 18. pubs.acs.org [pubs.acs.org]

- 19. dial.uclouvain.be [dial.uclouvain.be]

- 20. pubs.acs.org [pubs.acs.org]

- 21. academic.oup.com [academic.oup.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

Methodological & Application

Application Note and Protocol: Synthesis of Ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate

Abstract

This document provides a detailed protocol for the synthesis of ethyl 2-(1H-1,2,4-triazol-3-ylsulfanyl)acetate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the S-alkylation of 1H-1,2,4-triazole-3-thiol with ethyl chloroacetate. This guide offers a step-by-step methodology, explains the rationale behind the experimental choices, and includes essential information on materials, safety, and product characterization. The protocol is designed for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of 1,2,4-Triazole Derivatives